

Spectroscopic Characterization of 3,5-Dichlorobenzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,5-Dichlorobenzonitrile

Cat. No.: B1202942

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **3,5-Dichlorobenzonitrile** ($C_7H_3Cl_2N$, CAS No: 6575-00-4), a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The structural identity and purity of **3,5-Dichlorobenzonitrile** are unequivocally confirmed by a combination of spectroscopic techniques. Due to the molecule's C_{2v} symmetry, the NMR spectra are notably simplified.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 1: 1H NMR Spectroscopic Data for **3,5-Dichlorobenzonitrile**

Chemical Shift (δ) ppm	Multiplicity	Assignment
~7.60	Triplet (t)	H-4 (para to -CN)
~7.55	Doublet (d)	H-2, H-6 (ortho to -CN)

Solvent: CDCl_3 , Reference: TMS (0 ppm)

Table 2: ^{13}C NMR Spectroscopic Data for **3,5-Dichlorobenzonitrile**

Chemical Shift (δ) ppm	Assignment
~136.0	C-3, C-5 (ipso to -Cl)
~132.5	C-2, C-6 (ortho to -CN)
~131.0	C-4 (para to -CN)
~116.5	$-\text{C}\equiv\text{N}$ (Nitrile Carbon)
~114.0	C-1 (ipso to -CN)

Solvent: CDCl_3 , Proton Decoupled

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum is characterized by sharp, intense absorption bands corresponding to the nitrile group and aromatic system.

Table 3: Key IR Absorption Bands for **3,5-Dichlorobenzonitrile**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3080	Medium	Aromatic C-H Stretch
~2235	Strong	C≡N Stretch (Nitrile)
~1570, ~1450	Strong	Aromatic C=C Ring Stretch
~880	Strong	C-H Out-of-plane Bend (Isolated H)
~750	Strong	C-Cl Stretch

Sample Preparation: KBr Pellet

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) confirms the molecular weight and provides a characteristic fragmentation pattern that serves as a chemical fingerprint.

Table 4: Mass Spectrometry Data (EI-MS) for **3,5-Dichlorobenzonitrile**

m/z Ratio	Relative Intensity	Assignment
171, 173, 175	High	[M] ⁺ , [M+2] ⁺ , [M+4] ⁺ Molecular ion cluster, characteristic of two Cl atoms
136, 138	Medium	[M-Cl] ⁺ Fragment ion cluster
100	Medium	[M-Cl-HCN] ⁺ Fragment ion

Molecular Weight: 172.01 g/mol [\[1\]](#)

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

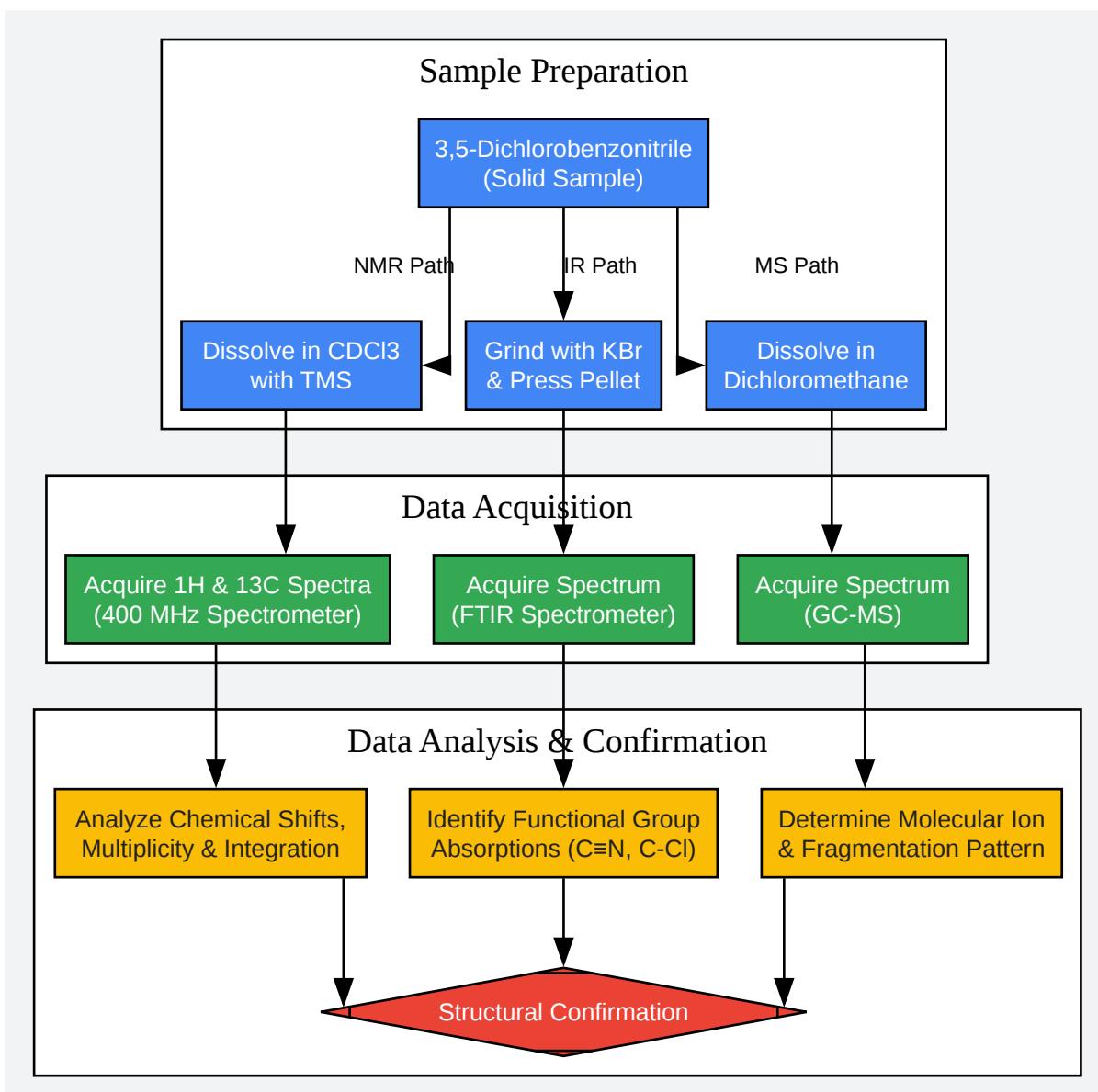
NMR Spectroscopy Protocol

- Sample Preparation: Accurately weigh approximately 15-20 mg of **3,5-Dichlorobenzonitrile** solid and dissolve it in ~0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Transfer: Transfer the solution to a 5 mm NMR tube.
- Instrumentation: Acquire the spectra on a 400 MHz (or higher) NMR spectrometer.
- ^1H NMR Acquisition:
 - Tune and shim the spectrometer for the sample.
 - Acquire the proton spectrum using a standard single-pulse experiment.
 - Set a spectral width of approximately 12 ppm, an acquisition time of at least 3 seconds, and a relaxation delay of 2 seconds.
 - Typically, 16-32 scans are sufficient for a high signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Switch the probe to the carbon channel.
 - Acquire the carbon spectrum using a proton-decoupled pulse program (e.g., zgpg30).
 - Set a spectral width of approximately 240 ppm, an acquisition time of ~1 second, and a relaxation delay of 2-5 seconds.
 - A higher number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ^{13}C .
- Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ^1H spectrum to the TMS signal at 0.00 ppm and the ^{13}C spectrum to the CDCl_3 solvent signal at 77.16 ppm.

FTIR Spectroscopy Protocol (KBr Pellet Method)

- Sample Preparation:

- Gently grind ~1-2 mg of **3,5-Dichlorobenzonitrile** with ~150-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar and pestle. The mixture should be a fine, homogenous powder.
- Work quickly to minimize moisture absorption by the KBr.
- Pellet Formation:
 - Transfer the powder mixture to a pellet die.
 - Place the die under a vacuum to remove trapped air and moisture.
 - Apply pressure (approximately 8-10 tons) using a hydraulic press for several minutes until the powder fuses into a transparent or translucent pellet.
- Data Acquisition:
 - Record a background spectrum of the empty spectrometer sample compartment.
 - Place the KBr pellet in the sample holder of the FTIR spectrometer.
 - Acquire the sample spectrum over a range of 4000-400 cm^{-1} .
 - Co-add 16-32 scans to improve the signal-to-noise ratio.
- Processing: The final spectrum is automatically ratioed against the background spectrum and is typically displayed in terms of percent transmittance or absorbance.


Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

- Sample Preparation: Prepare a dilute solution of **3,5-Dichlorobenzonitrile** (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
- Instrumentation: Use a GC system equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 μm film thickness) coupled to a mass spectrometer with an electron ionization (EI) source.

- GC Conditions:
 - Injector Temperature: 250 °C
 - Injection Volume: 1 μ L (split or splitless mode)
 - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
 - Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.
- MS Conditions:
 - Ion Source: Electron Ionization (EI) at 70 eV.
 - Source Temperature: 230 °C.
 - Mass Range: Scan from m/z 40 to 400.
- Data Analysis: Identify the peak corresponding to **3,5-Dichlorobenzonitrile** in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to identify the molecular ion and characteristic fragment ions.

Visualization of Analytical Workflow

The logical flow for the spectroscopic identification of **3,5-Dichlorobenzonitrile** is outlined in the diagram below. This workflow ensures a systematic approach, from initial sample handling to final structural confirmation.

[Click to download full resolution via product page](#)

Caption: Workflow for the Spectroscopic Identification of **3,5-Dichlorobenzonitrile**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]
- To cite this document: BenchChem. [Spectroscopic Characterization of 3,5-Dichlorobenzonitrile: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1202942#3-5-dichlorobenzonitrile-spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com